molecular formula C19H20N2O4 B2504448 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate CAS No. 880433-33-0

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No. B2504448
CAS RN: 880433-33-0
M. Wt: 340.379
InChI Key: RLNHUPIBYUQWPV-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and processes in the body. For example, its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. Its anticonvulsant activity may be attributed to its ability to enhance the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate can affect various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to decrease pain sensitivity in animal models of neuropathic pain. Additionally, it has been reported to have low toxicity and no significant adverse effects on vital organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, its limited solubility in water can make it difficult to administer and study in certain experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases such as inflammation, pain, and epilepsy. Another potential direction is its use as an insecticide or herbicide in agriculture. Additionally, further studies are needed to investigate its potential applications in materials science, such as in the development of liquid crystals and polymers.
In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is a promising chemical compound with various potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been shown to have low toxicity and several biological activities. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 1-cyanocyclohexyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final compound. This method has been reported to have a yield of around 60% and is relatively simple to carry out.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been reported to have potential as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase and photosynthesis, respectively. In addition, this compound has been investigated for its potential use in the development of materials such as liquid crystals and polymers.

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-14-7-3-4-8-15(14)25-17(13)18(23)24-11-16(22)21-19(12-20)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNHUPIBYUQWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate

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